molecular formula C11H10F2O2 B13638444 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13638444
M. Wt: 212.19 g/mol
InChI Key: UZUAMRIUZUTDHS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one is a chalcone derivative characterized by a propenone backbone (C=O-C=C) linking a 3,4-difluorophenyl group and an ethoxy-substituted aromatic ring. Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties .

Synthesis: The compound is synthesized via Claisen-Schmidt condensation, typically involving 3,4-difluoroacetophenone and an ethoxy-substituted benzaldehyde in the presence of a base (e.g., NaOH) in methanol or ethanol . The reaction proceeds under mild conditions (ambient temperature) and yields the E-isomer due to conjugation stabilization.

Properties

Molecular Formula

C11H10F2O2

Molecular Weight

212.19 g/mol

IUPAC Name

(E)-1-(3,4-difluorophenyl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C11H10F2O2/c1-2-15-6-5-11(14)8-3-4-9(12)10(13)7-8/h3-7H,2H2,1H3/b6-5+

InChI Key

UZUAMRIUZUTDHS-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=CC(=C(C=C1)F)F

Canonical SMILES

CCOC=CC(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, forming the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The ethoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural Features :

  • The 3,4-difluorophenyl moiety introduces electron-withdrawing effects, influencing electronic distribution and reactivity.
  • X-ray crystallography of analogous compounds reveals dihedral angles between aromatic rings ranging from 20° to 22°, suggesting moderate planarity conducive to π-π stacking interactions in biological targets .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one with related chalcones:

Compound Name Substituents (R₁, R₂) Molecular Weight Dihedral Angle (°) logP* Synthesis Method Key Features
1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one R₁=3,4-F₂; R₂=3-OCH₂CH₃ 304.28† 20.56 ~3.1‡ Claisen-Schmidt (NaOH/MeOH) High lipophilicity, E-configuration
(E)-3-(3,4-DFP)-1-(3,4-DMP)prop-2-en-1-one R₁=3,4-F₂; R₂=3,4-(OCH₃)₂ 304.28 20.56 ~2.8 Claisen-Schmidt (NaOH/MeOH) Methoxy groups reduce logP
1-(4-Fluorophenyl)-3-hydroxy-3-phenylpropenone R₁=4-F; R₂=Ph, 3-OH 256.25 22.30 ~2.0 Acid-catalyzed condensation Enol tautomerism, intramolecular H-bond
(2E)-1-(4-Ethoxyphenyl)-3-(3-FPh)propenone R₁=4-OCH₂CH₃; R₂=3-F 270.30 N/A ~3.3 Not specified Para-ethoxy enhances symmetry
1-(2,4-DCl-5-FPh)-3-phenylpropenone R₁=2,4-Cl₂,5-F; R₂=Ph 309.17 N/A ~3.5 Not specified Chlorine increases electronegativity

*Estimated using fragment-based methods (e.g., Moriguchi logP).
†Calculated from formula C₁₇H₁₄F₂O₃.
‡Predicted using software tools (e.g., ChemDraw).

Key Observations :

  • Ethoxy vs.
  • Fluorine Position : 3,4-Difluoro substitution (as in the target compound) creates a stronger electron-withdrawing effect than 3,5-difluoro (), altering charge distribution in the aromatic ring .
  • Hydroxyl Groups : Compounds with hydroxyl substituents (e.g., ) exhibit lower logP and higher solubility but may undergo rapid metabolic glucuronidation .

Stereochemical and Crystallographic Differences

  • E vs. Z Configuration : The E-isomer predominates in chalcones due to conjugation stability. Z-isomers (e.g., ) are rare and often require steric hindrance or directed synthesis .
  • Crystal Packing : The dihedral angle between aromatic rings (20.56° in the target compound) influences molecular planarity. Smaller angles (e.g., 22.30° in ) correlate with stronger intermolecular interactions in the solid state .

Biological Activity

1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a difluorophenyl moiety, which is significant for its biological activity. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

Research indicates that compounds similar to 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one may exert their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that such compounds can inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling molecules, influencing pathways related to cell growth and apoptosis.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Activity Assay Type IC50/ED50 Values Reference
Cytotoxicity against cancer cellsMTT AssayIC50 = 10.72 μM (KB cells)
Enzyme inhibitionEnzyme assayED50 = 0.04 mg/kg/day
Antimicrobial activityMinimum Inhibitory ConcentrationMIC < 0.25 μg/mL (C. albicans)

Case Studies

Several case studies have explored the biological activity of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one:

  • Cancer Cell Lines : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, particularly against KB and CNE2 cells. The IC50 values indicated strong inhibition at low concentrations, suggesting potential as an anti-cancer agent.
  • Inhibition of Cholesterol Absorption : Another study highlighted the compound's ability to lower cholesterol levels in animal models by inhibiting intestinal cholesterol absorption. This effect was attributed to its interaction with specific receptors involved in lipid metabolism.
  • Antimicrobial Efficacy : The compound exhibited notable antimicrobial properties against several pathogens, with MIC values indicating effective inhibition at low concentrations.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of 1-(3,4-Difluorophenyl)-3-ethoxyprop-2-en-1-one. The following findings are noteworthy:

  • Synthesis Improvements : Advances in synthetic methodologies have led to higher yields and purities of the compound, facilitating more extensive biological evaluations.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the difluorophenyl group can significantly impact biological activity. Researchers are exploring various substituents to optimize efficacy and reduce toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.